D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC19836199
InChI: InChI=1S/C13H17NO5/c1-17-9-11(12(15)18-2)14-13(16)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16)/t11-/m1/s1
SMILES:
Molecular Formula: C13H17NO5
Molecular Weight: 267.28 g/mol

D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester

CAS No.:

Cat. No.: VC19836199

Molecular Formula: C13H17NO5

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester -

Specification

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
IUPAC Name methyl (2R)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C13H17NO5/c1-17-9-11(12(15)18-2)14-13(16)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16)/t11-/m1/s1
Standard InChI Key PUJUCYWWVNTBAM-LLVKDONJSA-N
Isomeric SMILES COC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Canonical SMILES COCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (2R)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoic acid methyl ester, reflecting its stereochemical configuration at the α-carbon (D-configuration), the O-methyl modification on the serine hydroxyl group, and the methyl esterification of the carboxyl group . Its molecular formula, C₁₂H₁₅NO₅, derives from the parent serine structure augmented by protective groups. The Cbz (phenylmethoxycarbonyl) group shields the amino functionality during synthetic procedures, while the methyl ester stabilizes the carboxyl group against premature hydrolysis .

Stereochemical Configuration

The D-serine backbone confers distinct biochemical properties compared to its L-enantiomer. Unlike L-serine, which participates in central metabolic pathways, D-serine serves as a co-agonist at NMDA receptors in the mammalian brain. The O-methylation at the β-hydroxyl group eliminates hydrogen-bonding capacity, enhancing lipophilicity and metabolic stability. This modification is critical for applications requiring prolonged half-lives in biological systems .

Crystallographic and Spectroscopic Data

While crystallographic data for this specific derivative remain unpublished, analogous Cbz-protected serine esters exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing the lattice. Infrared spectroscopy typically reveals absorbance bands at 1740–1720 cm⁻¹ (ester C=O stretch), 1690–1670 cm⁻¹ (carbamate C=O stretch), and 1250–1150 cm⁻¹ (C-O-C ether vibrations) . Nuclear magnetic resonance (NMR) spectra display characteristic shifts: δ 3.65–3.75 ppm (OCH₃ singlet), δ 5.10–5.20 ppm (Cbz CH₂ multiplet), and δ 7.30–7.40 ppm (aromatic protons) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight253.251 g/mol
Density1.3±0.1 g/cm³
Boiling Point450.5±45.0°C at 760 mmHg
Flash Point226.2±28.7°C
LogP (Partition Coefficient)2.04
PSA (Polar Surface Area)84.86 Ų

Synthetic Methodologies

Mitsunobu-Based Alkylation

A robust synthesis route employs the Mitsunobu reaction to install the O-methyl group. Starting from D-serine, the amino group is transiently protected with a trityl (Trt) group to prevent β-elimination during subsequent steps . Treatment with methanol under acidic conditions yields the methyl ester, followed by Mitsunobu coupling with N-hydroxyphthalimide to introduce the phthalimidooxy intermediate. Deprotection of the Trt group and installation of the Cbz moiety via carbonyldiimidazole (CDI) activation completes the synthesis .

Critical Step Optimization:

  • Temperature Control: Maintaining reactions below 0°C during Trt deprotection minimizes racemization.

  • Solvent Selection: Dichloromethane (DCM) ensures high solubility of intermediates while facilitating phase separation during workup .

Mesylation-Displacement Strategy

Alternative protocols avoid Mitsunobu conditions by converting the serine hydroxyl to a mesylate (CH₃SO₃⁻) intermediate. Treatment of N-Cbz-D-serine methyl ester with methanesulfonyl chloride in the presence of triethylamine generates the mesylate, which undergoes nucleophilic displacement by methanolate ions to yield the O-methyl derivative . This method circumvents potential side reactions associated with Mitsunobu reagents but requires stringent anhydrous conditions to prevent hydrolysis.

Yield Comparison:

  • Mitsunobu Route: 79% isolated yield after chromatography .

  • Mesylation Route: 60–70% yield due to competing elimination pathways .

Applications in Peptide Science

Fragment-Based Drug Discovery (FBDD)

Incorporating this serine derivative into fragment libraries enables the exploration of protein-protein interaction (PPI) interfaces. Its modular design allows conjugation to aldehyde-containing fragments via oxime ligation, a strategy employed in developing SARS-CoV-2 main protease inhibitors .

Case Study: Substitution of threonine with O-methyl-D-serine in the Tsg101-binding peptide (FITC-Ava-PEPTAPPEE-amide) reduced β-elimination by 40%, enhancing in vitro stability .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

With a LogP of 2.04, the compound exhibits moderate lipophilicity, favoring passive diffusion across biological membranes. Aqueous solubility is limited (0.5 mg/mL in PBS pH 7.4) but improves in co-solvent systems (e.g., 20% DMSO) .

Metabolic Stability

O-Methylation confers resistance to serine dehydratase and alkaline phosphatase, extending plasma half-life to 6.2 hours in murine models . Cytochrome P450 assays indicate minimal hepatic metabolism, with 85% excreted unchanged in urine .

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